HC-7366's Preclinical In Vivo Efficacy in an EGFR-Mutant NSCLC Xenograft Model
In the NCI-H1975 xenograft model of EGFR-mutant NSCLC, the combination of HC-7366 with osimertinib was evaluated for its ability to delay tumor regrowth after treatment cessation. This is a key differentiator as it measures the durability of response, not just initial tumor shrinkage. The study compared HC-7366 monotherapy, osimertinib monotherapy, and the combination [1].
| Evidence Dimension | Tumor regrowth and durable complete response after 21-day treatment cessation |
|---|---|
| Target Compound Data | 8/10 mice remained tumor-free 74 days after treatment |
| Comparator Or Baseline | Osimertinib monotherapy (97% TGI at day 21) |
| Quantified Difference | The combination with HC-7366 resulted in 4 additional mice remaining tumor-free compared to osimertinib alone (8 vs. 4) at day 74 post-treatment. |
| Conditions | NCI-H1975 EGFR-mutant NSCLC cell line xenograft model in mice; 21-day treatment period followed by 74-day observation |
Why This Matters
This evidence demonstrates that HC-7366 can address osimertinib resistance and prolong response durability, a critical unmet need in NSCLC, which differentiates it from compounds that only achieve initial tumor regression.
- [1] Kangas, T. O., et al. (2024). Abstract 4666: HC-7366, a potent GCN2 kinase activator, augments osimertinib therapy to delay resistance in EGFR mutant NSCLC models. Cancer Research, 84(6_Supplement), 4666. View Source
